molecular formula C6H4N2OS B14193846 [1,3]Thiazolo[5,4-f][1,4]oxazepine CAS No. 869006-97-3

[1,3]Thiazolo[5,4-f][1,4]oxazepine

Cat. No.: B14193846
CAS No.: 869006-97-3
M. Wt: 152.18 g/mol
InChI Key: FWOSDBFWNQDPRS-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-f][1,4]oxazepine is a heterocyclic compound that features a fused ring system containing both thiazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[5,4-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thioamides with cyclic anhydrides, which leads to the formation of the oxazepine ring . Another approach involves the use of dichloroethylamides and aryl isothiocyanates, followed by cyclization with Lawesson’s reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-f][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[1,3]Thiazolo[5,4-f][1,4]oxazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[5,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Properties

CAS No.

869006-97-3

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

[1,3]thiazolo[5,4-f][1,4]oxazepine

InChI

InChI=1S/C6H4N2OS/c1-2-9-6-5(3-7-1)10-4-8-6/h1-4H

InChI Key

FWOSDBFWNQDPRS-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=N1)SC=N2

Origin of Product

United States

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